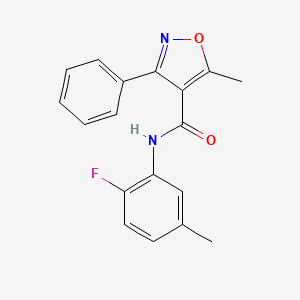

N-(2-fluoro-5-methylphenyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide

Vue d'ensemble

Description

N-(2-fluoro-5-methylphenyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide, also known as FMISO, is a radiopharmaceutical drug that is used in positron emission tomography (PET) imaging. It is a hypoxia imaging agent that is used to detect areas of low oxygen levels in tissues.

Mécanisme D'action

N-(2-fluoro-5-methylphenyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide is a hypoxia imaging agent that is taken up by cells in areas of low oxygen levels. The mechanism of uptake is based on the fact that hypoxic cells have a lower oxygen tension, which leads to the activation of various cellular pathways that result in the increased expression of hypoxia-inducible factor-1 (HIF-1). HIF-1 is a transcription factor that regulates the expression of various genes involved in cellular adaptation to hypoxia. N-(2-fluoro-5-methylphenyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide is taken up by cells through passive diffusion and is trapped in the cells due to its high lipophilicity.

Biochemical and Physiological Effects:

N-(2-fluoro-5-methylphenyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide is a radiopharmaceutical drug that emits positrons, which are detected by PET imaging. The positrons emitted by N-(2-fluoro-5-methylphenyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide interact with electrons in the surrounding tissue, resulting in the emission of gamma rays that are detected by the PET scanner. The amount of gamma radiation emitted is proportional to the amount of N-(2-fluoro-5-methylphenyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide uptake in the tissue. The images obtained from PET scans provide information about the location and extent of hypoxia in tissues.

Avantages Et Limitations Des Expériences En Laboratoire

The advantages of using N-(2-fluoro-5-methylphenyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide in lab experiments are that it is a non-invasive imaging technique that provides information about the location and extent of hypoxia in tissues. It is also a sensitive imaging technique that can detect hypoxic areas that may not be visible on other imaging modalities. The limitations of using N-(2-fluoro-5-methylphenyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide in lab experiments are that it is a radioactive drug that requires specialized equipment and expertise to handle. It also has a short half-life, which limits the time available for imaging.

Orientations Futures

There are several future directions for the use of N-(2-fluoro-5-methylphenyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide in scientific research. One direction is the development of new hypoxia imaging agents that have improved pharmacokinetic properties and higher sensitivity. Another direction is the use of N-(2-fluoro-5-methylphenyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide in combination with other imaging modalities to provide more comprehensive information about the tumor microenvironment. Additionally, the use of N-(2-fluoro-5-methylphenyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide in clinical trials to evaluate the efficacy of hypoxia-targeted therapies is an area of active research.

Méthodes De Synthèse

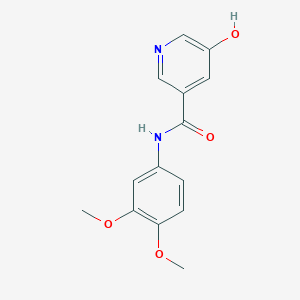

The synthesis of N-(2-fluoro-5-methylphenyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide involves the reaction of 2-fluoro-5-methylphenylisocyanate with 3-phenyl-5-methyl-4-isoxazolecarboxylic acid in the presence of a base. The resulting product is then purified using column chromatography. The chemical structure of N-(2-fluoro-5-methylphenyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide is shown below.

Applications De Recherche Scientifique

N-(2-fluoro-5-methylphenyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide is used in PET imaging to detect areas of hypoxia in tissues. Hypoxia is a condition where there is a deficiency of oxygen in tissues. This condition is associated with various diseases such as cancer, ischemic heart disease, and stroke. N-(2-fluoro-5-methylphenyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide is used to detect hypoxic areas in tumors, which are known to be more resistant to radiation therapy and chemotherapy.

Propriétés

IUPAC Name |

N-(2-fluoro-5-methylphenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15FN2O2/c1-11-8-9-14(19)15(10-11)20-18(22)16-12(2)23-21-17(16)13-6-4-3-5-7-13/h3-10H,1-2H3,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKEPWJZMUDAYJU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)F)NC(=O)C2=C(ON=C2C3=CC=CC=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601321902 | |

| Record name | N-(2-fluoro-5-methylphenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601321902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

2.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49723499 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

694498-02-7 | |

| Record name | N-(2-fluoro-5-methylphenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601321902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(4-benzyl-1-piperazinyl)methyl]-N-methylbenzamide](/img/structure/B5771995.png)

![N-[1-({[1-amino-2-(3,4-diethoxyphenyl)ethylidene]amino}oxy)-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]-3-methoxybenzamide](/img/structure/B5772009.png)

![N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]nicotinamide](/img/structure/B5772024.png)

![N-[4-(acetylamino)phenyl]-3,5-dimethylbenzamide](/img/structure/B5772032.png)

![1-{[(3-chloro-2-methylphenyl)amino]carbonothioyl}-4-piperidinecarboxamide](/img/structure/B5772044.png)

![2-(3-methoxybenzyl)-2H-naphtho[1,8-cd]isothiazole 1,1-dioxide](/img/structure/B5772067.png)

![3-methyl-2-[(3-methyl-2-buten-1-yl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5772090.png)